1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Catalog No.
S12751521
CAS No.
M.F
C7H5ClN2O2S
M. Wt
216.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Product Name

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-3-9-2-1-5(6)7/h1-4,10H

InChI Key

GGXMGMCVQBRKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)S(=O)(=O)Cl

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2SC_7H_5ClN_2O_2S and a molecular weight of approximately 216.65 g/mol. This compound features a pyrrole ring fused to a pyridine structure, with a sulfonyl chloride functional group at the 3-position of the pyridine. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research .

  • Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, forming sulfonamide derivatives.
  • Oxidation and Reduction: The compound can undergo redox reactions under specific conditions, allowing for modifications of its functional groups.
  • Coupling Reactions: It can engage in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are essential in synthesizing complex organic molecules .

This compound exhibits notable biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It has shown significant effects on various cancer cell lines, including:

  • 4T1 (mouse breast cancer cells)
  • MDA-MB-231 (human breast cancer cells)
  • MCF-7 (human breast cancer cells)

The mechanism of action involves binding interactions with biomolecules, leading to the inhibition of cellular proliferation through enzyme inhibition .

The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the reaction of 1H-pyrrolo[2,3-c]pyridine with chlorosulfonic acid. This reaction is conducted under controlled conditions to yield the desired sulfonyl chloride derivative efficiently. Various other methods may also be explored depending on the availability of starting materials and desired purity levels .

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride has diverse applications:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is utilized in studies involving sulfonylation reactions and cellular signaling pathways.
  • Agrochemicals: It finds use in developing specialty chemicals for agricultural applications .

Research indicates that 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride interacts with various biological targets. Its ability to inhibit FGFRs suggests potential therapeutic applications in cancer treatment. Further studies are needed to elucidate its full range of interactions and mechanisms at the molecular level. This includes exploring its effects on different cell types and understanding how it affects signaling pathways involved in cell growth and differentiation .

Several compounds share structural similarities with 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride. Here are some notable examples:

Compound NameCAS NumberKey Features
7-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride1001413-18-8Chlorine substitution at the 7-position
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride2137648-42-9Chlorine substitution at the 5-position
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride1781898-40-5Different fusion pattern affecting reactivity

Uniqueness

The uniqueness of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride lies in its specific structural arrangement and functional group positioning, which contribute to its distinct biochemical properties and potential applications in targeted therapies compared to other similar compounds. Its effectiveness as an FGFR inhibitor further distinguishes it from other derivatives within the pyrrolopyridine family .

Molecular Structure and Formula

1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride represents a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine ring system with a sulfonyl chloride functional group attached at the 3-position [5]. The compound exists with the Chemical Abstracts Service registry number 1781898-49-4 and possesses the molecular formula C₇H₅ClN₂O₂S [5]. The molecular weight of this compound is precisely 216.6448 grams per mole [5].

The structural framework consists of a pyrrolopyridine core, specifically the [2,3-c] isomer, where the pyrrole ring is fused to the pyridine ring between positions 2 and 3 of the pyridine moiety [1] [5]. The sulfonyl chloride group (-SO₂Cl) is positioned at the 3-carbon of the pyrrole ring, creating a highly reactive electrophilic center [5] [18]. The compound can be represented by the SMILES notation: ClS(=O)(=O)c1c[nH]c2c1ccnc2, which illustrates the connectivity of atoms within the molecular structure [5].

PropertyValueSource
Molecular FormulaC₇H₅ClN₂O₂S [5]
Molecular Weight216.6448 g/mol [5]
Chemical Abstracts Service Number1781898-49-4 [5]
MDL NumberMFCD28606682 [5]
SMILES NotationClS(=O)(=O)c1c[nH]c2c1ccnc2 [5]

Physical Properties

The physical properties of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride are influenced by both its heterocyclic structure and the presence of the highly polar sulfonyl chloride functional group [16] [18]. Based on structural analogs and related pyrrolopyridine compounds, the compound exhibits characteristic properties typical of sulfonyl chloride derivatives [16] [33].

Related pyridine-3-sulfonyl chloride compounds demonstrate similar physical characteristics, providing insight into the expected properties of the pyrrolopyridine analog [6] [16]. The presence of the bicyclic pyrrolopyridine system contributes to increased molecular rigidity compared to simple pyridine derivatives [33] [39]. The sulfonyl chloride functional group imparts significant polarity to the molecule, affecting its solubility characteristics and physical state [16] [18].

Compounds containing nitrogen heterocycles typically exhibit elevated melting and boiling points due to intermolecular hydrogen bonding capabilities, particularly when multiple nitrogen atoms are present in the ring system [39]. The pyrrolopyridine scaffold contains two nitrogen atoms, potentially facilitating hydrogen bonding interactions that influence the physical properties [39].

Property CategoryExpected CharacteristicsReference Basis
Physical StateLikely solid at room temperature [6] [16]
PolarityHigh polarity due to sulfonyl chloride group [16] [18]
SolubilityLimited water solubility, soluble in organic solvents [16]
StabilityMoisture sensitive, requires controlled storage [16] [18]

Chemical Properties

The chemical properties of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride are dominated by the highly reactive sulfonyl chloride functional group, which exhibits characteristic electrophilic behavior [18]. Sulfonyl chlorides are known to undergo rapid hydrolysis in the presence of water, generating the corresponding sulfonic acid and hydrogen chloride [6] [18]. This hydrolysis reaction proceeds according to the general mechanism: RSO₂Cl + H₂O → RSO₃H + HCl [18].

The compound demonstrates typical reactivity patterns associated with sulfonyl halides, readily participating in nucleophilic substitution reactions with various nucleophiles including alcohols, amines, and other nucleophilic species [18]. When reacting with alcohols, the compound forms sulfonate esters, while reactions with amines yield sulfonamide derivatives [18]. These transformations represent key synthetic applications of the compound in medicinal chemistry and organic synthesis [13].

The pyrrolopyridine core contributes additional chemical complexity through its aromatic heterocyclic character [19] [20]. The electron-deficient nature of the pyridine ring and the electron-rich characteristics of the pyrrole moiety create a unique electronic environment that influences reactivity patterns [19]. The bicyclic system can participate in various aromatic substitution reactions, though the presence of the electron-withdrawing sulfonyl chloride group significantly affects the reactivity profile [13] [18].

Stability considerations are crucial for this compound, as sulfonyl chlorides are generally moisture-sensitive and require anhydrous conditions for storage and handling [14] [16]. The compound may undergo decomposition upon exposure to atmospheric moisture, necessitating storage under inert atmosphere conditions [14] [16].

Reaction TypeProductsConditions
HydrolysisSulfonic acid + HClAqueous conditions [18]
AminolysisSulfonamide derivativesAmine nucleophiles [18]
AlcoholysisSulfonate estersAlcohol nucleophiles [18]
Aromatic substitutionSubstituted derivativesElectrophilic conditions [13]

Structure-Activity Relationships

Structure-activity relationship studies of pyrrolopyridine derivatives reveal significant insights into the biological and chemical properties influenced by structural modifications [19] [20] [21]. The pyrrolopyridine scaffold serves as a privileged structure in medicinal chemistry, with various substitution patterns affecting biological activity profiles [19] [20].

Research on related pyrrolopyridine compounds demonstrates that the position and nature of substituents dramatically influence biological activity [20] [21]. The presence of halogen substituents, particularly fluorine and chlorine, often enhances biological activity and selectivity in pyrrolopyridine-based inhibitors [20] [21]. The sulfonyl chloride functionality in the 3-position represents a highly reactive electrophilic center that can participate in covalent modification of biological targets .

Studies on pyrrolopyrimidine and pyrrolopyridine derivatives as enzyme inhibitors show that the bicyclic core provides optimal binding geometry for various protein targets [25]. The 1H-pyrrolo[2,3-c]pyridine framework exhibits distinct binding characteristics compared to other pyrrolopyridine isomers, with the [2,3-c] fusion pattern offering unique three-dimensional arrangements for molecular interactions [19] [20].

The structure-activity relationships indicate that modifications at different positions of the pyrrolopyridine core result in varied biological outcomes [23]. Substitutions at the 2-position typically affect activity differently than modifications at the 5-position, with the 3-position sulfonyl chloride providing a handle for further derivatization [23]. The electronic properties of substituents significantly influence the overall activity profile, with electron-withdrawing groups generally enhancing electrophilic reactivity [21].

Structural FeatureActivity InfluenceReference
Halogen substituentsEnhanced selectivity and potency [20] [21]
3-Position substitutionCritical for biological activity [23]
Bicyclic pyrrolopyridine coreOptimal binding geometry [25]
Electron-withdrawing groupsIncreased electrophilic reactivity [21]

Structural Modifications and Effects

Structural modifications of the pyrrolopyridine scaffold significantly impact both chemical reactivity and biological activity [23] [25]. The introduction of various substituents at different positions of the bicyclic system allows for fine-tuning of molecular properties and biological effects [23]. Position-specific modifications demonstrate distinct outcomes, with substitutions at the 2-position often resulting in loss of activity, while modifications at the 5-position are generally better tolerated [23].

The sulfonyl chloride functional group at the 3-position serves as a versatile synthetic handle for further derivatization [25]. This reactive group can be transformed into various sulfonamide derivatives through nucleophilic substitution reactions, providing access to diverse structural analogs with potentially different biological activities [25]. The conversion of sulfonyl chlorides to sulfonamides represents a common strategy in medicinal chemistry for optimizing pharmacological properties [26].

Modifications to the pyrrolopyridine core through substitution reactions demonstrate the influence of electronic effects on overall molecular behavior [27]. Electron-donating substituents typically reduce the electrophilic character of the system, while electron-withdrawing groups enhance reactivity toward nucleophiles [27]. The strategic placement of fluorine atoms has proven particularly effective in modulating biological activity and metabolic stability [27].

Synthetic approaches to structural modifications often involve cross-coupling reactions, such as Suzuki coupling, to introduce aryl substituents at various positions [25] [28]. These modifications can dramatically alter the three-dimensional shape of the molecule and its interaction with biological targets [28]. The incorporation of heterocyclic substituents further expands the structural diversity accessible from the pyrrolopyridine platform [25].

Modification TypePositionEffect on ActivityReference
Halogen substitution5-PositionRetained activity [23]
Alkyl substitution2-PositionLoss of activity [23]
Aryl substitutionVarious positionsVariable effects [25] [28]
Sulfonamide formation3-PositionModulated properties [25] [26]
Fluorine incorporationMultiple positionsEnhanced stability [27]

Classical Synthetic Routes

Synthesis from Pyrrolopyridine Precursors

The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride from pyrrolopyridine precursors represents the most direct approach to this compound. The classical method involves the reaction of 1H-pyrrolo[2,3-c]pyridine with chlorosulfonic acid under controlled conditions . This approach is based on the well-established principle of electrophilic aromatic substitution, where the pyrrolopyridine core acts as a nucleophile toward the highly electrophilic chlorosulfonic acid.

The reaction proceeds through an initial electrophilic attack by chlorosulfonic acid at the 3-position of the pyridine ring within the fused pyrrolopyridine system. The selection of the 3-position is dictated by the electronic properties of the fused heterocyclic system, where this position exhibits the highest electron density among the available sites [2]. The reaction typically requires careful temperature control, usually maintained between 0°C and room temperature, to prevent decomposition of the product and to ensure selectivity.

The synthesis of the pyrrolopyridine precursor itself follows established routes that have been developed over several decades. Five different synthetic routes for the preparation of 1H-pyrrolo[2,3-b]pyridines were investigated in early studies, with two methods involving modifications of Madelung and Fischer syntheses proving most effective [2]. For the specific [2,3-c] isomer, synthesis typically begins from 2-amino-pyrrole-3-carbonitrile derivatives, which undergo cyclocondensation reactions with appropriate pyridine precursors under acidic conditions [3].

Contemporary approaches to pyrrolopyridine precursor synthesis include microwave-assisted protocols and palladium-catalyzed cross-coupling reactions. These modern methods offer improved yields and reduced reaction times compared to classical thermal approaches [3]. The use of microwave heating has proven particularly effective, enabling the synthesis of key intermediates in significantly shorter reaction periods while maintaining high yields.

Direct Sulfonylation Methods

Direct sulfonylation methods represent an alternative classical approach that bypasses the need for pre-formed pyrrolopyridine substrates. This strategy involves the simultaneous formation of the pyrrolopyridine core and introduction of the sulfonyl chloride functionality. The method typically employs chlorosulfonic acid as both a sulfonating agent and a reaction medium [4].

The direct sulfonylation approach often utilizes a two-step, one-pot reaction sequence. In the first step, an appropriate aromatic precursor undergoes electrophilic substitution with chlorosulfonic acid to introduce the sulfonic acid functionality. Subsequently, the sulfonic acid intermediate is converted to the corresponding sulfonyl chloride through treatment with additional chlorosulfonic acid or other chlorinating agents such as thionyl chloride [4].

This methodology offers several advantages, including reduced synthetic steps and elimination of intermediate isolation procedures. However, the harsh reaction conditions required can limit functional group tolerance, and the method may produce multiple regioisomers depending on the substitution pattern of the starting materials [5].

The optimization of direct sulfonylation methods has focused on improving selectivity and yield while minimizing harsh reaction conditions. Research has shown that the use of chlorobenzene or trifluoromethylbenzene as solvents, rather than the traditional excess of chlorosulfonic acid, can significantly improve product quality and reduce safety concerns associated with phosphorus oxychloride byproducts [5].

Halogenation-Sulfonylation Sequences

Halogenation-sulfonylation sequences provide a strategic approach for introducing sulfonyl chloride functionality through a two-step process. This method involves initial halogenation of the pyrrolopyridine core, followed by metal-catalyzed sulfonylation to introduce the desired functional group [6] [7].

The halogenation step typically employs electrophilic halogenating reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. For pyrrolopyridine systems, selective halogenation at the 3-position can be achieved through careful choice of reaction conditions and reagents [7]. Recent developments in pyridine halogenation have demonstrated that ring-opening strategies followed by selective halogenation of acyclic intermediates can provide excellent regioselectivity [7].

Following halogenation, the introduction of sulfonyl functionality is accomplished through palladium-catalyzed cross-coupling reactions using sulfur dioxide surrogates or sulfonyl chloride precursors [8]. This approach offers the advantage of mild reaction conditions and high functional group tolerance compared to direct electrophilic sulfonylation methods.

The halogenation-sulfonylation sequence has proven particularly valuable for complex substrates where direct sulfonylation might lead to undesired side reactions or poor selectivity. The stepwise nature of this approach allows for optimization of each individual transformation, potentially leading to higher overall yields [8].

Contemporary Synthetic Approaches

Modern synthetic approaches to 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride have evolved to address limitations of classical methods, particularly regarding functional group tolerance, reaction efficiency, and environmental considerations. Contemporary methodologies emphasize the use of milder reaction conditions, improved selectivity, and reduced environmental impact.

One significant advancement involves the development of palladium-catalyzed sulfonylation protocols that utilize sulfur dioxide surrogates such as sodium hydroxymethylsulfinate (Rongalite) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) [9] [8]. These methods offer superior functional group tolerance compared to traditional chlorosulfonic acid-based approaches and can be conducted under milder conditions.

Photocatalytic approaches represent another contemporary development in sulfonyl chloride synthesis. Visible light-driven protocols using heterogeneous photocatalysts have been developed for the synthesis of sulfonyl chlorides from various precursors [10]. These methods operate under mild conditions and can tolerate a wide range of functional groups, making them particularly attractive for complex molecular frameworks.

Flow chemistry has emerged as a powerful tool for the continuous synthesis of sulfonyl chlorides [11]. The continuous flow approach offers several advantages, including improved heat and mass transfer, enhanced safety through reduced exposure to hazardous reagents, and the ability to achieve high space-time yields. For 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride synthesis, flow methods can provide excellent control over reaction parameters while minimizing thermal runaway risks associated with highly exothermic sulfonylation reactions [11].

Base-mediated sulfonylation strategies have also gained prominence in contemporary synthesis. These methods employ external bases such as N-methylpiperidine to control regioselectivity in pyridine sulfonylation reactions [9]. The approach allows for highly selective C4-sulfonylation of pyridines, demonstrating the potential for positional control through appropriate base selection.

Reaction Mechanisms in Synthesis

Mechanistic Studies of Sulfonylation

The mechanistic understanding of sulfonylation reactions has evolved significantly through computational and experimental studies. For the sulfonylation of pyrrolopyridine systems with chlorosulfonic acid, the mechanism proceeds through a classical electrophilic aromatic substitution pathway [12].

The initial step involves the formation of a π-complex between the aromatic substrate and the electrophilic sulfur center of chlorosulfonic acid. This pre-reaction complex formation is reversible and depends on the electronic properties of both the substrate and the sulfonylating agent [12]. Computational studies using density functional theory have revealed that the stability of these π-complexes varies significantly with solvent polarity and temperature.

The rate-determining step involves the formation of a sigma complex through nucleophilic attack by the aromatic system on the sulfur center. For pyrrolopyridine substrates, this step preferentially occurs at the 3-position due to favorable electronic distribution within the fused ring system [12]. The sigma complex subsequently undergoes rapid deprotonation to restore aromaticity and yield the sulfonated product.

Recent mechanistic investigations have revealed the importance of solvent effects on the sulfonylation process. In polar solvents such as nitromethane, the reaction rate exhibits second-order dependence on the sulfonylating agent, suggesting the involvement of multiple sulfur trioxide molecules in the rate-determining step [12]. In contrast, nonpolar solvents typically exhibit first-order kinetics, indicating a different mechanistic pathway.

The mechanism of sulfonyl chloride formation from sulfonic acid intermediates has been thoroughly studied using kinetic isotope effects and thermodynamic parameter analysis. These studies have revealed that the chlorination step proceeds through a nucleophilic substitution mechanism at the sulfur center, with chloride acting as the nucleophile [13].

Stereochemical Considerations

Stereochemical aspects of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride synthesis are primarily concerned with regioselectivity rather than stereoisomerism, given the planar nature of the aromatic system. However, when the substrate contains stereogenic centers or when the reaction involves chiral auxiliaries, stereochemical control becomes a significant consideration.

The regioselectivity of sulfonylation in pyrrolopyridine systems is governed by electronic factors and steric hindrance. Computational studies have shown that the 3-position of the pyridine ring in the [2,3-c] isomer exhibits the highest electron density, making it the most favorable site for electrophilic attack [2]. This electronic preference is further enhanced by the electron-donating nature of the pyrrole ring.

Steric factors can influence regioselectivity when bulky substituents are present on the pyrrolopyridine core. The approach of the sulfonylating reagent to the reactive site can be hindered by substituents at adjacent positions, leading to reduced reaction rates or alternative reaction pathways [13].

For reactions involving chiral pyrrolopyridine substrates, the stereochemical outcome depends on the mechanism of the particular transformation. Direct sulfonylation reactions typically proceed with retention of configuration at any existing stereogenic centers, as the reaction occurs remote from these centers [14].

Kinetic and Thermodynamic Parameters

Detailed kinetic studies of pyrrolopyridine sulfonylation have provided valuable insights into the energetics and mechanism of these transformations. The activation parameters for sulfonyl chloride formation have been determined through temperature-dependent rate studies [13].

The enthalpy of activation (ΔH‡) for sulfonylation reactions typically ranges from 15-20 kcal/mol, depending on the specific substrate and reaction conditions [13]. This moderate activation barrier is consistent with the electrophilic aromatic substitution mechanism and indicates that the reactions can proceed at reasonable rates under mild conditions.

The entropy of activation (ΔS‡) values are generally negative, reflecting the ordered nature of the transition state compared to the reactants. This entropic penalty is partially offset by favorable enthalpic contributions, resulting in reasonable reaction rates at ambient temperatures [13].

Temperature-dependent studies have revealed that the heat capacity of activation (ΔCp‡) is also negative, indicating that the transition state has reduced conformational flexibility compared to the ground state. This parameter provides insights into the structural changes occurring during the reaction and supports the proposed mechanism involving π-complex formation followed by sigma complex formation [13].

Kinetic isotope effects have been measured for sulfonylation reactions, providing additional mechanistic insights. Primary kinetic isotope effects (kH/kD) of 2-3 have been observed for reactions involving C-H bond breaking, confirming that proton transfer is involved in the rate-determining step [15].

Optimization Strategies

Optimization of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride synthesis has focused on improving yield, selectivity, and practical applicability while reducing environmental impact. Several key strategies have emerged from systematic optimization studies.

Temperature control represents a critical optimization parameter. Lower temperatures (0-25°C) generally favor product formation and minimize decomposition, but may result in longer reaction times [4]. The optimal temperature range for most sulfonylation reactions has been determined to be 15-25°C, providing a balance between reaction rate and product stability.

Solvent selection significantly influences both reaction rate and selectivity. Chlorinated solvents such as dichloromethane and chloroform have proven effective for most sulfonylation reactions, providing good solubility for reactants while maintaining chemical inertness [4]. Recent studies have shown that halogenated aliphatic hydrocarbons are particularly suitable as they exhibit minimal reactivity toward sulfonyl chloride products.

The use of water-immiscible organic solvents in quenching procedures has been optimized to minimize hydrolysis of the sulfonyl chloride product [4]. This approach involves adding the sulfonation solution to a mixture of water and an inert organic solvent, followed by phase separation to isolate the product in the organic layer.

Reaction time optimization has shown that most sulfonylation reactions reach completion within 2-6 hours under optimized conditions [4]. Longer reaction times can lead to product decomposition or side reactions, while shorter times may result in incomplete conversion.

The stoichiometry of reagents has been carefully optimized to maximize yield while minimizing waste. Typically, a 2-3 fold excess of chlorosulfonic acid is employed to ensure complete conversion, although this excess must be balanced against increased disposal costs and safety concerns [4].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride to reduce environmental impact and improve sustainability. These approaches focus on atom economy, renewable feedstocks, and waste reduction [18].

Mechanochemical approaches represent one promising green chemistry strategy. These methods utilize mechanical energy to drive chemical transformations, often eliminating the need for organic solvents [18]. Ball milling and grinding techniques have been applied to sulfonylation reactions, achieving good yields under solvent-free conditions.

Solvent-free methodologies have been developed that eliminate the use of organic solvents entirely [19]. These approaches typically employ solid-supported reagents or utilize the reactants themselves as the reaction medium. While challenging to implement for sulfonyl chloride synthesis due to the reactive nature of the products, some progress has been made using ionic liquids as alternative reaction media [20].

Aqueous-based protocols represent another green chemistry approach, although their application to sulfonyl chloride synthesis is limited by the hydrolytic instability of the products [21]. Modified protocols that minimize water contact while utilizing aqueous workup procedures have been developed to address this limitation.

Renewable feedstock utilization has been explored for the synthesis of pyrrolopyridine precursors [22]. Biomass-derived materials can potentially serve as starting materials for heterocyclic synthesis, although their application to pyrrolopyridine synthesis remains limited.

Catalytic approaches using recyclable catalysts have been developed to reduce waste generation [23]. Photocatalytic methods employing visible light and recyclable photocatalysts offer particular promise for sustainable sulfonyl chloride synthesis [23].

The development of one-pot procedures that combine multiple synthetic steps has improved atom economy and reduced waste generation [19]. These methods eliminate the need for intermediate isolation and purification, reducing overall environmental impact while improving synthetic efficiency.

Energy-efficient processes utilizing microwave heating or other alternative energy sources have been investigated as green alternatives to conventional thermal methods [16]. These approaches can significantly reduce energy consumption while maintaining or improving reaction efficiency.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.9760263 g/mol

Monoisotopic Mass

215.9760263 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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